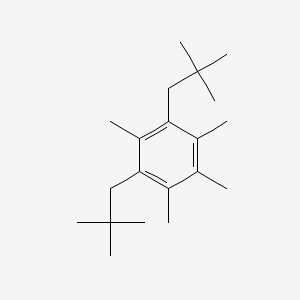
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is a complex organic compound that belongs to the class of dibenzo thiepins. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate typically involves multi-step organic reactions. The starting materials often include dibenzo thiepin derivatives and piperazine. The reaction conditions may involve:
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Pathways: Modulating signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,f)thiepin derivatives: Compounds with similar core structures but different functional groups.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Uniqueness
1-(8-Aminodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine methanesulfonate is unique due to its specific combination of the dibenzo thiepin and piperazine moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
31695-91-7 |
|---|---|
Fórmula molecular |
C20H25N3O3S2 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;5-(4-methylpiperazin-1-yl)benzo[b][1]benzothiepin-3-amine |
InChI |
InChI=1S/C19H21N3S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,12-13H,8-11,20H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
UGEIWEOPRYKPFK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


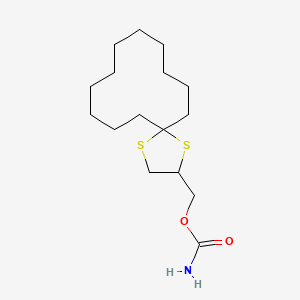
![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)

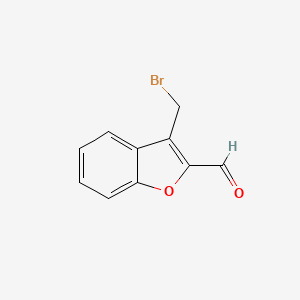
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
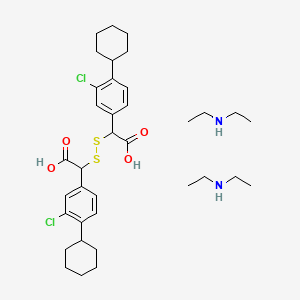




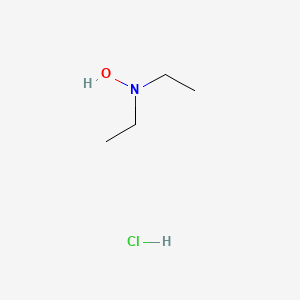
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)

